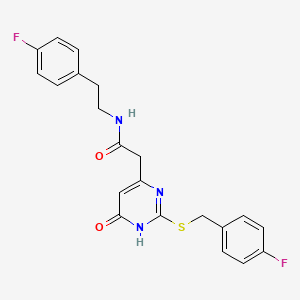

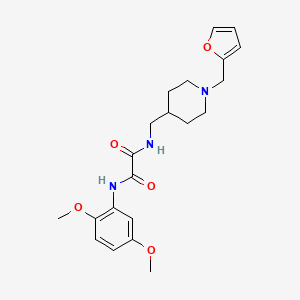

![molecular formula C14H16N2O4S B2991724 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide CAS No. 1041600-42-3](/img/structure/B2991724.png)

4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide” is a chemical compound with the molecular formula C14H16N2O4S and a molecular weight of 308.35 . It has been studied as a potent and selective inhibitor of 12-lipoxygenase .

Synthesis Analysis

The synthesis of this compound involves the identification and medicinal chemistry optimization of a 4-[(2-hydroxy-3-methoxybenzyl)amino]benzenesulfonamide-based scaffold . The top compounds, exemplified by 35 and 36, display nanomolar potency against 12-LOX, excellent selectivity over related lipoxygenases and cyclooxygenases, and possess favorable ADME properties .Molecular Structure Analysis

The molecular structure of this compound is based on a 4-[(2-hydroxy-3-methoxybenzyl)amino]benzenesulfonamide scaffold . Further details about the molecular structure are not available from the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C14H16N2O4S and a molecular weight of 308.35 . Further details about the physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación

Inhibition of 12-Lipoxygenase

4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide: derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX) . This enzyme is involved in the oxidation of polyunsaturated fatty acids, leading to bioactive metabolites that play roles in physiological responses such as inflammation and cell proliferation. The inhibition of 12-LOX is significant for its role in skin diseases, diabetes, thrombosis, and cancer .

Medicinal Chemistry Optimization

The compound has undergone medicinal chemistry optimization to enhance its potency against 12-LOX. This optimization process has led to compounds with nanomolar potency and excellent selectivity over related enzymes . Such compounds are valuable for developing treatments for diseases mediated by 12-LOX.

Platelet Aggregation Inhibition

These compounds also exhibit the ability to inhibit platelet aggregation and calcium mobilization in human platelets induced by PAR-4 . This property is crucial for preventing thrombosis and managing hemostasis during surgical procedures.

Reduction of 12-HETE in Beta Cells

The derivatives of 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide have been shown to reduce 12-HETE levels in mouse and human beta cells . This reduction is beneficial for diabetes management, as elevated levels of 12-HETE are associated with insulin resistance.

Coordination Polymers in Material Science

The compound has been used to synthesize novel multitopic ligands that bind to copper (II) centers, forming 1-D coordination polymers . These polymers have potential applications in material science, particularly in the development of new materials with unique electrical or magnetic properties.

Peptide Synthesis Improvement

A related compound, 2-hydroxy-4-methoxybenzyl, which shares a similar backbone structure, has been utilized to improve the synthesis of long and challenging peptides and proteins . This application is vital for the pharmaceutical industry, where peptide-based drugs are increasingly common.

Safety And Hazards

Direcciones Futuras

The future directions of research on this compound could involve further optimization of the 4-[(2-hydroxy-3-methoxybenzyl)amino]benzenesulfonamide scaffold to develop more potent and selective inhibitors of 12-lipoxygenase. This could have potential applications in treating diseases where 12-lipoxygenase plays a significant role .

Propiedades

IUPAC Name |

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-20-13-4-2-3-10(14(13)17)9-16-11-5-7-12(8-6-11)21(15,18)19/h2-8,16-17H,9H2,1H3,(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXIXCFUIHMVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

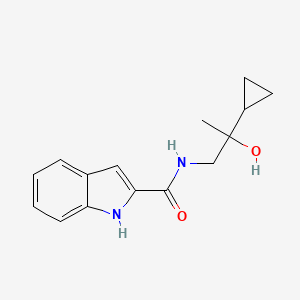

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2991647.png)

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2991649.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2991651.png)

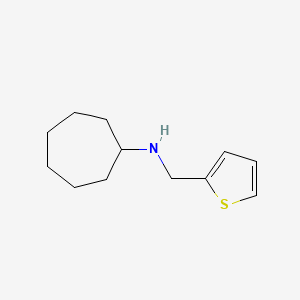

![2,4-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2991652.png)

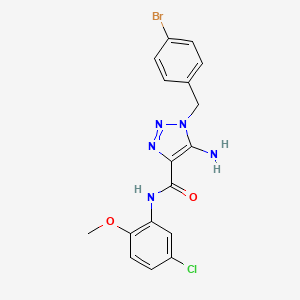

![2-[5-Amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2991655.png)

![3-[(4-Bromobenzoyl)amino]thiophene-2-carboxylic acid](/img/structure/B2991656.png)

![3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2991657.png)

![1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2991663.png)